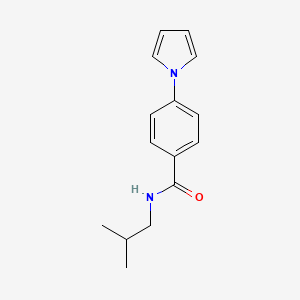

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide

説明

N-Isobutyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by an isobutyl group attached to the amide nitrogen and a pyrrole substituent at the para position of the benzamide core. This compound is synthesized via nickel-catalyzed reductive aminocarbonylation, a method optimized for coupling aryl halides with nitroaromatics or amines under specific conditions (e.g., Ni(glyme)Cl₂ catalyst, DMF solvent, 120°C, 16 hours) . The pyrrole moiety introduces aromaticity and electron-rich properties, while the isobutyl group contributes steric bulk, influencing solubility and reactivity.

特性

IUPAC Name |

N-(2-methylpropyl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-17/h3-10,12H,11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMESQDNXTZKHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide primarily targets Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes. This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes within the bacterial cell.

Biochemical Pathways

By inhibiting Enoyl ACP Reductase, the compound disrupts the elongation cycle of fatty acid synthesis, a critical process for bacterial cell membrane production. Inhibition of DHFR, on the other hand, interferes with the synthesis of tetrahydrofolate, a co-factor necessary for the synthesis of nucleic acids. The disruption of these pathways leads to the inhibition of bacterial growth.

Result of Action

The compound’s action results in the suppression of bacterial growth due to the disruption of critical biochemical pathways. Additionally, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate.

類似化合物との比較

Key Observations :

- Substituent Effects on Synthesis : The nickel-catalyzed method achieves higher yields with phenyl amides (85%) compared to bulkier isobutyl derivatives (78%), likely due to reduced steric hindrance during catalytic coupling.

- Electronic Properties : The electron-rich pyrrole group enhances resonance stabilization but may slow electrophilic reactions.

- Solubility : Isobutyl derivatives exhibit moderate solubility in polar solvents (e.g., DMF), whereas phenyl analogs are less soluble due to planar aromatic stacking.

Pharmacological and Functional Comparisons

Table 2: Functional Group Impact on Bioactivity

| Compound | Amide Group | Bioactivity | Clinical Use |

|---|---|---|---|

| N-Isobutyl-4-(1H-...) | Isobutyl | Not studied | Research chemical |

| Amisulpride | Methoxyethyl | Dopamine D2/D3 antagonist | Antipsychotic |

| Tiapride | Dimethylamino | Dopamine D2 antagonist | Movement disorders |

Insights :

- Pyrrole vs. Sulfur Moieties: The pyrrole group may confer unique π-π interactions in non-biological applications (e.g., materials science), whereas sulfur in clinical benzamides enhances hydrogen bonding and bioavailability.

Research Findings and Challenges

- Synthetic Optimization : Ligand choice (L1 vs. L4) and reductant (Zn vs. Mn) significantly impact yields for pyrrole-containing benzamides . For example, L1 improves coordination with nickel, enhancing catalytic efficiency.

- Differentiation Challenges: Forensic differentiation of benzamide derivatives remains difficult due to structural similarities, as noted in toxicological studies . Techniques like NMR and HRMS are critical for distinguishing N-isobutyl-4-(1H-pyrrol-1-yl)benzamide from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。